molecular formula C8H5N3O3 B14144131 3-Cyano-5-nitrobenzamide CAS No. 50826-03-4

3-Cyano-5-nitrobenzamide

Cat. No.: B14144131
CAS No.: 50826-03-4
M. Wt: 191.14 g/mol
InChI Key: MOUQNZVCCKGHRV-UHFFFAOYSA-N
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Description

3-Cyano-5-nitrobenzamide is an organic compound with the molecular formula C8H5N3O3 It is a derivative of benzamide, characterized by the presence of cyano and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-nitrobenzamide typically involves the nitration of benzamide followed by the introduction of a cyano group. One common method is the nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitrobenzamide. This intermediate can then be reacted with a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under appropriate conditions to form this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Cyano-5-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyano group can also participate in covalent bonding with nucleophilic sites on proteins or DNA, affecting their function .

Comparison with Similar Compounds

Uniqueness: 3-Cyano-5-nitrobenzamide is unique due to the presence of both cyano and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

50826-03-4

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

3-cyano-5-nitrobenzamide

InChI

InChI=1S/C8H5N3O3/c9-4-5-1-6(8(10)12)3-7(2-5)11(13)14/h1-3H,(H2,10,12)

InChI Key

MOUQNZVCCKGHRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)[N+](=O)[O-])C#N

Origin of Product

United States

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